
(2S)-N,N,O-Tribenzylserinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N,N,O-Tribenzylserinol (TBS) is a novel, small-molecule inhibitor of protein kinase C (PKC) that has been gaining attention in recent years due to its potential therapeutic applications. TBS has been studied for its ability to modulate the activity of various PKC isoforms, resulting in its potential as a therapeutic tool for a variety of diseases and conditions.
Applications De Recherche Scientifique
(2S)-N,N,O-Tribenzylserinol has been studied for its potential applications in the treatment of a variety of diseases and conditions. It has been shown to modulate the activity of various PKC isoforms, thereby providing potential therapeutic benefits. For example, (2S)-N,N,O-Tribenzylserinol has been studied for its potential to inhibit the proliferation of cancer cells, as well as for its potential to modulate the activity of immune cells. Additionally, (2S)-N,N,O-Tribenzylserinol has been studied for its potential to modulate the activity of various neurotransmitter systems, such as the dopaminergic and serotonergic systems, thereby providing potential therapeutic benefits for neurological disorders.
Mécanisme D'action
(2S)-N,N,O-Tribenzylserinol is a highly specific inhibitor of PKC, with a high affinity for the active site of the enzyme. The mechanism of action of (2S)-N,N,O-Tribenzylserinol involves the formation of a covalent bond between the inhibitor and the active site of the enzyme, resulting in the inhibition of the enzyme. This covalent bond is formed via the nucleophilic substitution reaction that occurs between the DBPA and the serinol, resulting in the formation of the (2S)-N,N,O-Tribenzylserinol molecule.
Biochemical and Physiological Effects
(2S)-N,N,O-Tribenzylserinol has been studied for its potential to modulate the activity of various PKC isoforms, resulting in a variety of biochemical and physiological effects. For example, (2S)-N,N,O-Tribenzylserinol has been shown to inhibit the proliferation of cancer cells, as well as to modulate the activity of immune cells. Additionally, (2S)-N,N,O-Tribenzylserinol has been studied for its potential to modulate the activity of various neurotransmitter systems, such as the dopaminergic and serotonergic systems, thereby providing potential therapeutic benefits for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-N,N,O-Tribenzylserinol has several advantages for use in laboratory experiments. First, (2S)-N,N,O-Tribenzylserinol is highly specific and has a high affinity for the active site of the enzyme, resulting in a high degree of inhibition. Second, the synthesis of (2S)-N,N,O-Tribenzylserinol is highly efficient, with yields of up to 95% being reported in literature. Finally, (2S)-N,N,O-Tribenzylserinol is relatively inexpensive and readily available.
However, there are also some limitations to using (2S)-N,N,O-Tribenzylserinol in laboratory experiments. First, (2S)-N,N,O-Tribenzylserinol is not suitable for use in vivo, as it is highly toxic. Additionally, (2S)-N,N,O-Tribenzylserinol has a relatively short half-life, meaning that it must be used quickly in order to achieve the desired effect. Finally, (2S)-N,N,O-Tribenzylserinol is not suitable for use in experiments involving animals, as it is highly toxic and can cause adverse reactions.
Orientations Futures
The potential applications of (2S)-N,N,O-Tribenzylserinol are numerous and varied, and there are many directions in which research can be taken. First, further research can be done to explore the potential therapeutic applications of (2S)-N,N,O-Tribenzylserinol, such as its potential to inhibit the proliferation of cancer cells, modulate the activity of immune cells, and modulate the activity of various neurotransmitter systems. Additionally, further research can be done to explore the pharmacokinetics of (2S)-N,N,O-Tribenzylserinol, as well as to develop safer and more effective delivery methods for (2S)-N,N,O-Tribenzylserinol. Finally, further research can be done to explore the potential of (2S)-N,N,O-Tribenzylserinol as an adjuvant therapy in combination with other therapeutic agents.
Méthodes De Synthèse
(2S)-N,N,O-Tribenzylserinol is synthesized by the condensation of benzyl serinol with 2,3-dibenzyloxypropionic acid (DBPA) in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution reaction, with the DBPA acting as a nucleophile and the serinol as an electrophile. The reaction is highly efficient, with yields of up to 95% being reported in literature.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (2S)-N,N,O-Tribenzylserinol can be achieved through a multi-step reaction pathway starting from commercially available starting materials. The key steps involve the protection of the amine and hydroxyl groups, followed by the reduction of the ketone group and the debenzylation of the protected intermediate. The final product can be obtained through purification and isolation steps.", "Starting Materials": [ "Benzylamine", "Benzyl alcohol", "2-Acetamidoacetaldehyde diethyl acetal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting benzylamine with 2-acetamidoacetaldehyde diethyl acetal in the presence of hydrochloric acid to form N-benzyl-N-(2-diethoxyacetyl)acetamide.", "Step 2: Protection of the hydroxyl group by reacting N-benzyl-N-(2-diethoxyacetyl)acetamide with benzyl alcohol in the presence of sodium hydroxide to form (2S)-N,N,O-tribenzylserinol diethyl acetal.", "Step 3: Reduction of the ketone group by reacting (2S)-N,N,O-tribenzylserinol diethyl acetal with sodium borohydride in methanol to form (2S)-N,N,O-tribenzylserinol diethyl acetal hydride.", "Step 4: Debenzylation of the protected intermediate by reacting (2S)-N,N,O-tribenzylserinol diethyl acetal hydride with hydrochloric acid to form (2S)-N,N,O-tribenzylserinol.", "Step 5: Purification and isolation of (2S)-N,N,O-tribenzylserinol by extraction with ethyl acetate and subsequent evaporation of the solvent." ] } | |
Numéro CAS |
1798903-09-9 |
Nom du produit |
(2S)-N,N,O-Tribenzylserinol |
Formule moléculaire |
C24H27NO2 |
Poids moléculaire |
361.485 |
Nom IUPAC |
(2S)-2-(dibenzylamino)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C24H27NO2/c26-18-24(20-27-19-23-14-8-3-9-15-23)25(16-21-10-4-1-5-11-21)17-22-12-6-2-7-13-22/h1-15,24,26H,16-20H2/t24-/m0/s1 |
Clé InChI |
WYPDMSNXHUNHOE-DEOSSOPVSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)COCC3=CC=CC=C3 |
Synonymes |
(2S)-2-[Bis(phenylmethyl)amino]-3-(phenylmethoxy)-1-propanol; (2S)-(N,N,-Dibenzyl-O-benzyl)serinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)

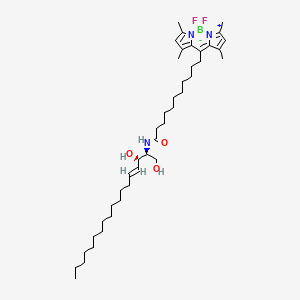

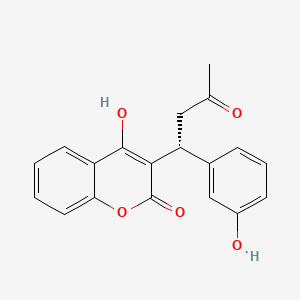
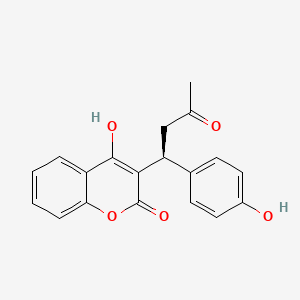
![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)
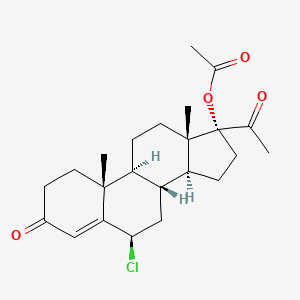
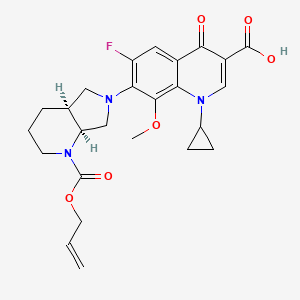

![9H-Pyrrolo[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B590343.png)